methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes both pyrazole and pyridine rings. Its molecular formula is C23H23N3O3, and it exhibits various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and anti-inflammatory properties. Notably, derivatives of pyrazolo[4,3-c]pyridine have shown promising results in various assays.
1. Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of pyrazolo[4,3-c]pyridine derivatives on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. For example:
- Inhibition of Human Carbonic Anhydrases : Compounds similar to this compound have been evaluated against human isoforms hCA I and hCA II. Some derivatives exhibited IC50 values lower than standard inhibitors, indicating potent inhibitory activity against these enzymes .
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been assessed through various bioassays:
- Cyclooxygenase Inhibition : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for the most effective compounds were comparable to well-known anti-inflammatory drugs such as celecoxib .
Research Findings and Case Studies
Several research studies have provided insights into the biological activities of this compound and related compounds.
The mechanisms through which this compound exerts its effects involve:
- Enzyme Binding : The compound likely binds to the active sites of carbonic anhydrases and COX enzymes, inhibiting their catalytic activity.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity and specificity towards these enzymes.
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C22H19N3O5/c1-28-15-10-8-14(9-11-15)25-21(26)16-12-24(18-6-4-5-7-19(18)29-2)13-17(20(16)23-25)22(27)30-3/h4-13H,1-3H3 |
InChI Key |
SACSEBKHMGXXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.